Retinol-d6
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Overview
Description
Retinol is a vital micronutrient and an endogenous metabolite that plays a crucial role in various physiological processes, including vision, immune function, and cellular communication . The deuterium labeling in Retinol-d6 makes it particularly useful in scientific research as it allows for precise tracking and quantification in metabolic studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Retinol-d6 typically involves the incorporation of deuterium atoms into the retinol molecule. This can be achieved through various methods, including catalytic hydrogenation using deuterium gas or deuterated solvents. The reaction conditions often require a catalyst such as palladium on carbon (Pd/C) and a controlled environment to ensure the selective incorporation of deuterium atoms .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar methods as described above but optimized for higher yields and purity. The process includes rigorous purification steps such as chromatography to isolate the deuterium-labeled retinol from other by-products. The final product is then subjected to quality control tests to ensure its isotopic purity and chemical stability .
Chemical Reactions Analysis
Types of Reactions
Retinol-d6 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to retinaldehyde-d6 and further to retinoic acid-d6.
Reduction: This compound can be reduced to retinyl esters-d6, which are storage forms of vitamin A in the body.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.
Substitution: Acyl chlorides and anhydrides are used in the presence of a base such as pyridine.
Major Products
Oxidation: Retinaldehyde-d6, Retinoic acid-d6
Reduction: Retinyl esters-d6
Substitution: Various retinyl derivatives depending on the substituent used.
Scientific Research Applications
Retinol-d6 has a wide range of applications in scientific research:
Mechanism of Action
Retinol-d6 exerts its effects through its conversion to biologically active metabolites such as retinoic acid-d6These receptors function as ligand-inducible transcription factors that regulate the expression of genes involved in cell growth, differentiation, and apoptosis . The binding of retinoic acid-d6 to these receptors leads to the activation or repression of target genes, thereby modulating various physiological processes .
Comparison with Similar Compounds
Similar Compounds
Retinol-d4: Another deuterium-labeled form of retinol with four deuterium atoms.
Retinol-d8: Contains eight deuterium atoms and is used for similar research purposes.
Uniqueness
Retinol-d6 is unique due to its specific deuterium labeling, which provides a balance between isotopic enrichment and structural similarity to natural retinol. This makes it an ideal tracer for metabolic studies without significantly altering the compound’s biological activity .
Properties
Molecular Formula |
C20H30O |
---|---|
Molecular Weight |
292.5 g/mol |
IUPAC Name |
(2E,4E,6E,8E)-3,7-bis(trideuteriomethyl)-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraen-1-ol |
InChI |
InChI=1S/C20H30O/c1-16(8-6-9-17(2)13-15-21)11-12-19-18(3)10-7-14-20(19,4)5/h6,8-9,11-13,21H,7,10,14-15H2,1-5H3/b9-6+,12-11+,16-8+,17-13+/i1D3,2D3 |
InChI Key |
FPIPGXGPPPQFEQ-ILKHKWFDSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])/C(=C\CO)/C=C/C=C(/C=C/C1=C(CCCC1(C)C)C)\C([2H])([2H])[2H] |
Canonical SMILES |
CC1=C(C(CCC1)(C)C)C=CC(=CC=CC(=CCO)C)C |
Origin of Product |
United States |
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